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Compound of Interest

Compound Name: (S)-1,2-Decanediol

CAS No.: 84276-14-2

Cat. No.: B1586682 Get Quote

Executive Summary
(S)-1,2-Decanediol (CAS 87827-60-9) is a high-value chiral synthon characterized by a ten-

carbon lipophilic tail and a vicinal diol headgroup. While widely recognized for its direct

antimicrobial activity in dermatological formulations, its utility in pharmaceutical intermediate

synthesis lies in its ability to serve as a pre-installed chiral scaffold for lipid-like drugs,

pheromones, and specialized drug delivery vehicles.

This guide details the strategic application of (S)-1,2-Decanediol as a precursor for (S)-1,2-

epoxydecane, a versatile electrophile that enables the stereoselective construction of complex

bioactive molecules. We provide validated protocols for its synthesis via Sharpless Asymmetric

Dihydroxylation (AD) and its subsequent conversion into functionalized intermediates.

Technical Profile & Strategic Value
Chemical Identity[1][2]

IUPAC Name: (2S)-Decane-1,2-diol

CAS Number: 87827-60-9 (S-isomer); 1119-86-4 (racemate)

Molecular Formula: C10H22O2[1]

Molecular Weight: 174.28 g/mol [1]
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Physical State: Waxy white solid or viscous liquid (mp ~48-50°C).

The "Lipophilic Chiral Handle" Advantage
In drug design, (S)-1,2-Decanediol bridges the gap between simple solvents and complex

chiral auxiliaries. Its C10 alkyl chain provides the necessary hydrophobicity for:

Membrane Anchoring: Ideal for synthesizing phospholipid analogs or lipid nanoparticles

(LNPs) used in mRNA delivery.

Pheromone Mimicry: The C10 backbone is a common motif in insect pheromones (e.g.,

Lepidoptera), where stereochemistry dictates biological activity.

Biofilm Disruption: The amphiphilic nature allows it (and its derivatives) to penetrate bacterial

biofilms, making it a scaffold for novel anti-infectives.

Core Application Workflows
The utility of (S)-1,2-Decanediol is best realized by viewing it as a gateway to (S)-1,2-

epoxydecane. The diol protects the stereocenter until activation is required.

Pathway A: Synthesis of (S)-1,2-Epoxydecane
The primary application is the conversion to the chiral epoxide, which retains the (S)-

configuration (via double inversion or direct retention depending on the method, typically

retention of configuration at C2 if C1 is activated).

Mechanism: Selective tosylation of the primary alcohol followed by base-induced closure.

Utility: This epoxide reacts with amines, azides, and cuprates to form chiral amino alcohols

or extended alkyl chains.

Pathway B: Pheromone & Lipid Synthesis
Pheromones: Many sex pheromones are long-chain chiral alcohols. Ring-opening (S)-1,2-

epoxydecane with an alkynyl nucleophile extends the chain to C12-C18 while preserving the

C10-oxygen stereocenter.
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Lipid Mimetics: Reaction with fatty acid chlorides or phosphorylation reagents yields chiral

surfactants for liposomal drug delivery.

Visualizing the Synthetic Logic
The following diagram illustrates the transformation of 1-Decene into high-value pharmaceutical

intermediates using (S)-1,2-Decanediol as the central hub.
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Caption: Synthetic tree demonstrating the central role of (S)-1,2-Decanediol in accessing

diverse chiral targets.

Experimental Protocols
Protocol A: Synthesis of (S)-1,2-Decanediol (Sharpless
AD)
Rationale: This protocol ensures high enantiomeric excess (>98% ee) using the commercially

available AD-mix-alpha.

Reagents:

1-Decene (10 mmol, 1.40 g)

AD-mix-alpha (14 g)

t-Butanol/Water (1:1 v/v, 100 mL)
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Methanesulfonamide (10 mmol, 0.95 g) – Accelerates hydrolysis of the osmate ester.

Sodium sulfite (15 g) – Quenches the reaction.

Procedure:

Preparation: In a 250 mL round-bottom flask, dissolve AD-mix-alpha and

methanesulfonamide in the t-BuOH/H2O mixture. Stir at room temperature until a clear

orange/yellow phases appear (some salts may remain undissolved).

Cooling: Cool the mixture to 0°C using an ice bath.

Addition: Add 1-Decene in one portion. Vigorous stirring is critical to maintain an emulsion.

Reaction: Stir at 0°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 7:3). The olefin spot

should disappear.

Quenching: Add Sodium Sulfite (15 g) slowly while warming to room temperature. Stir for 60

minutes. The mixture should turn from orange to colorless/pale yellow.

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M KOH

(removes sulfonamide) and brine.

Purification: Dry over MgSO4, concentrate, and recrystallize from hexanes (or flash

chromatography) to yield (S)-1,2-Decanediol as a white solid.

Protocol B: Conversion to (S)-1,2-Epoxydecane
Rationale: The epoxide is the reactive species for most C-C bond formations. This 2-step "one-

pot" procedure minimizes purification losses.

Reagents:

(S)-1,2-Decanediol (5 mmol, 0.87 g)

p-Toluenesulfonyl chloride (TsCl) (5.2 mmol, 0.99 g)

Pyridine (10 mL) or Et3N/DCM
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Potassium Carbonate (K2CO3) (10 mmol, 1.38 g)

Methanol (20 mL)

Procedure:

Selective Tosylation: Dissolve the diol in anhydrous Pyridine (or DCM with 1.1 eq Et3N) at

0°C. Add TsCl portion-wise. The primary hydroxyl group at C1 is sterically more accessible

and reacts selectively (~95% regioselectivity). Stir at 0°C for 4-6 hours.

Workup (Intermediate): Dilute with ether, wash with dilute HCl (to remove pyridine), then

brine. Dry and concentrate. (The crude monotosylate is usually sufficiently pure).

Cyclization: Dissolve the crude monotosylate in Methanol. Add K2CO3. Stir at room

temperature for 2 hours. The alkoxide formed at C2 displaces the tosylate at C1.

Isolation: Remove methanol under reduced pressure. Partition between water and pentane.

(S)-1,2-Epoxydecane is volatile; avoid high vacuum. Distill or use crude if purity >95%.

Protocol C: Regioselective Ring Opening (General)
Rationale: Demonstrates the "Chiral Handle" utility.

Procedure:

Dissolve (S)-1,2-Epoxydecane (1 mmol) in acetonitrile.

Add Nucleophile (e.g., Isopropylamine 2 mmol) and Lithium Perchlorate (0.1 mmol) as a

catalyst.

Reflux for 6-12 hours.

Result: Nucleophile attacks the less hindered C1 position, yielding the 1-substituted-(2S)-

decanol.
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Property Specification Note

Appearance
White crystalline solid /

Viscous liquid

Melts ~49°C; handle as solid

below this temp.

Optical Rotation to
(c=1, EtOH). Sign depends

heavily on solvent.

Enantiomeric Excess > 98% (via Sharpless AD)
Critical for pharmaceutical

intermediates.

Solubility
Soluble in EtOH, DMSO,

CHCl3

Poorly soluble in water

(amphiphilic).

Stability Hygroscopic
Store under inert gas; avoid

moisture.
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Disclaimer: This protocol is for research and development purposes only. All chemical

synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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pharmaceutical-intermediate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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